2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride
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Overview
Description
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride typically involves the reaction of 2-aminobenzimidazole with chloroacetic acid in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
2-aminobenzimidazole+chloroacetic acid→2-(2-amino-1H-1,3-benzodiazol-4-yl)acetic acid
The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole: A precursor in the synthesis of 2-(2-amino-1H-1,3-benzodiazol-4-yl)aceticacidhydrochloride.
Benzimidazole derivatives:
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
2-(2-amino-1H-benzimidazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-9-11-6-3-1-2-5(4-7(13)14)8(6)12-9;/h1-3H,4H2,(H,13,14)(H3,10,11,12);1H |
InChI Key |
YPOBZXIPHLXVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)CC(=O)O.Cl |
Origin of Product |
United States |
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